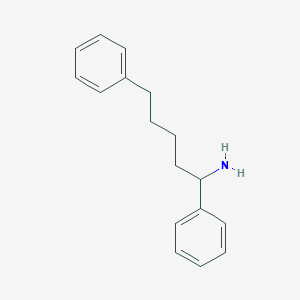
1,5-Diphenylpentan-1-amine
Übersicht
Beschreibung
1,5-Diphenylpentan-1-amine is an organic compound with the molecular formula C17H21N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane chain with an amine group at one end and a phenyl group attached to the first and fifth carbon . The exact 3D structure is not available in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the searched resources. It is known to be a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Selective Hydrogenation in Organic Synthesis
1,5-Diphenylpentan-1-amine and its derivatives find application in the selective hydrogenation of furfural and its derivatives to pentanediol, a process of significant interest in the production of high-value fine chemicals. This process is considered green and of substantial research value, focusing on the design and application of catalysts to achieve efficient conversion. The role of different catalysts, their design, reaction mechanisms, and the influence of various factors on the hydrogenation process are explored to guide the development of new, efficient, and stable catalyst systems for this transformation (Tan et al., 2021).
Dermatological Applications
In dermatology, the comparison of pentane-1,5-diol with other diols like propane-1,2-diol reveals its relative safety and effectiveness. Pentane-1,5-diol demonstrates superior drug delivery-enhancing potency, antimicrobial spectrum, and lower toxicity, making it a promising substance for pharmaceutical formulations intended for topical administration. Its low cost and effectiveness in enhancing drug delivery and pharmaceutical properties underscore its potential in dermatological applications (Sundberg & Faergemann, 2008).
Catalysis and Organic Reactions
The review of the catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO highlights the evolving interest and application of this compound in organic synthesis. This area has seen intense investigation, focusing on metal-catalyzed reductive carbonylation and the quest for efficient, sustainable reaction pathways. The exploration of mechanisms and the development of new catalysts for these transformations are critical for advancing synthetic methodologies (Tafesh & Weiguny, 1996).
Environmental and Material Sciences
In environmental and material sciences, the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) is of significant interest. Studies on the efficacy of AOPs in degrading nitrogen-containing compounds, such as amines and dyes, underline the environmental impact and the necessity for effective degradation technologies. This research addresses the challenges posed by these compounds in water and environmental pollution, providing insights into the mechanisms of degradation and the optimization of treatment processes (Bhat & Gogate, 2021).
Advanced Materials
In the field of advanced materials, amine-functionalized metal–organic frameworks (MOFs) represent a growing area of interest. The incorporation of amino functionalities into MOFs has been shown to significantly enhance their CO2 capture capabilities, underscoring the potential of these materials in addressing global challenges related to carbon dioxide sequestration and environmental sustainability. The development and application of these materials, including their synthesis, structural properties, and potential uses in catalysis and gas separation, highlight the innovative approaches being explored in material science (Lin, Kong, & Chen, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,5-diphenylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13,17H,7-8,11,14,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIASLMCWDJBDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


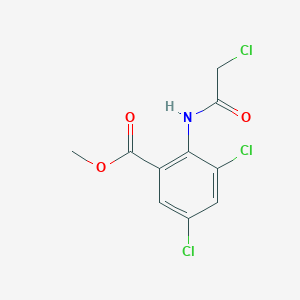
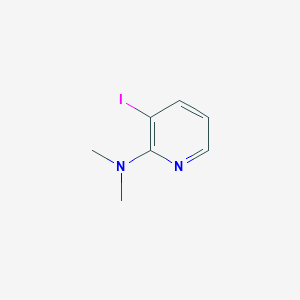
![3-Quinolinecarbonitrile, 4-chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-](/img/structure/B3252184.png)
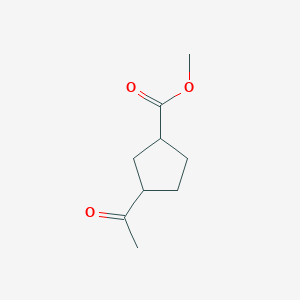
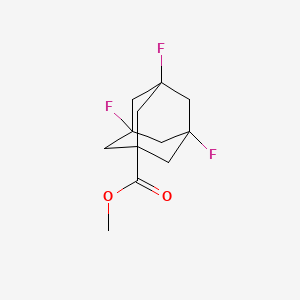
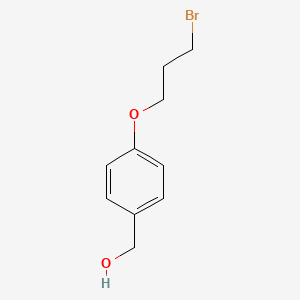

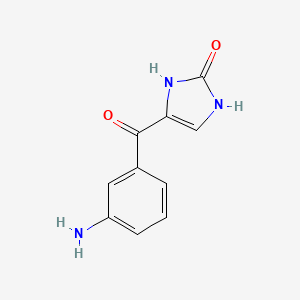
![1-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3252223.png)





